molecular formula C17H14N4O2S B279257 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279257
M. Wt: 338.4 g/mol
InChI Key: TUXVUBDYAYKARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as an anticancer agent and as a treatment for neurological disorders. Another direction is to optimize its use as a drug delivery system for the treatment of various diseases. Furthermore, there is a need to better understand its mechanism of action to optimize its use in various applications.

Synthesis Methods

The synthesis of 3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl chloride with 2-phenyl-1,3-thiazole-4-carbaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with 3-aminotriazole to obtain the final product.

Scientific Research Applications

3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In pharmacology, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, it has been investigated for its potential use as a corrosion inhibitor.

properties

Product Name

3-[(4-Methoxyphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(4-methoxyphenoxy)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-13-7-9-14(10-8-13)23-11-15-18-19-17-21(15)20-16(24-17)12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

TUXVUBDYAYKARY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.